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Compound of Interest

Compound Name: Dibromoacetylene

Cat. No.: B14170809 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dibromoacetylene (C₂Br₂) is a highly reactive and synthetically versatile molecule

characterized by a linear structure containing a carbon-carbon triple bond flanked by two

bromine atoms. The inherent reactivity of the carbon-bromine (C-Br) bond, coupled with the

electronic nature of the alkyne, makes dibromoacetylene a valuable, albeit challenging,

building block in organic synthesis. This guide provides a comprehensive overview of the

reactivity of the C-Br bond in dibromoacetylene, detailing its synthesis, key reactions, and

potential applications in materials science and drug development.

Molecular Properties and Synthesis
Dibromoacetylene is a clear, colorless liquid with a sweetish odor. However, it is notoriously

unstable and can be explosive, especially in the presence of air or when heated.[1] This high

reactivity necessitates careful handling and in situ generation for many synthetic applications.

Table 1: Physicochemical and Spectroscopic Properties of Dibromoacetylene
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Property Value Reference(s)

Molecular Formula C₂Br₂ [2]

Molecular Weight 183.83 g/mol [2]

Appearance Clear, water-like liquid [1]

Melting Point -16.5 °C [1]

Boiling Point 76 °C -

Infrared (IR) Absorption (C≡C

stretch)
2185 cm⁻¹ [1]

Infrared (IR) Absorption

(asymm. C-Br stretch)
832 cm⁻¹ [1]

The primary method for the synthesis of dibromoacetylene involves the dehydrohalogenation

of 1,1,2-tribromoethylene using a strong base like potassium hydroxide.[1]

Experimental Protocol: Synthesis of Dibromoacetylene
from 1,1,2-Tribromoethylene
This protocol is adapted from established literature procedures and should be performed with

extreme caution in a well-ventilated fume hood and behind a blast shield due to the explosive

nature of dibromoacetylene.

Materials:

1,1,2-tribromoethylene

Potassium hydroxide (85%)

Ethanol (95%)

Water (deoxygenated)

Nitrogen or Argon gas
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Separatory funnel (1 L) with a two-holed stopper

Small tap-funnel

Simple tap

Flask for distillation

Oil bath

Procedure:

Place 26.5 g of 1,1,2-tribromoethylene and 10.5 g of 82% potassium hydroxide in a 1 L

separatory funnel.

Fit the separatory funnel with a two-holed stopper, one hole for a small tap-funnel and the

other for a simple tap to maintain an inert atmosphere.

Flush the entire apparatus with nitrogen or argon gas.

Under a continuous inert atmosphere, add 35-50 g of 95% ethanol through the tap-funnel

while cooling the separatory funnel in a stream of water.

Allow the reaction to proceed for 2 hours with occasional shaking.

After 2 hours, add 400-500 mL of air-free water to the separatory funnel.

An oily layer of dibromoacetylene will collect at the bottom of the funnel.

Carefully run off the dibromoacetylene layer into a flask filled with carbon dioxide.

Distill the collected liquid in an atmosphere of carbon dioxide by heating the flask in an oil

bath to 100-120 °C. The boiling point of dibromoacetylene is approximately 76 °C.
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1,1,2-Tribromoethylene
+ KOH

Dehydrohalogenation
in Ethanol

Add Ethanol Aqueous WorkupAdd Water DibromoacetyleneSeparation & Distillation
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NaI
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NaBr (precipitate)
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Copper Cycle

Pd(0)L₂

R-Pd(II)L₂-X

Oxidative
Addition

(R-X)

R-Pd(II)L₂-C≡CR'

Transmetalation
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R-C≡CR'

R'-C≡CH

Cu-C≡CR'

[Cu(I)], Base

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14170809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diels-Alder [4+2] 1,3-Dipolar [3+2]

Diene

Cyclohexadiene
Derivative

Dibromoacetylene 1,3-Dipole

5-Membered
Heterocycle

Dibromoacetylene

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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